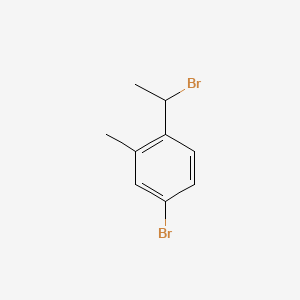

4-Bromo-1-(1-bromoethyl)-2-methylbenzene

Description

Properties

Molecular Formula |

C9H10Br2 |

|---|---|

Molecular Weight |

277.98 g/mol |

IUPAC Name |

4-bromo-1-(1-bromoethyl)-2-methylbenzene |

InChI |

InChI=1S/C9H10Br2/c1-6-5-8(11)3-4-9(6)7(2)10/h3-5,7H,1-2H3 |

InChI Key |

XEFUIVZHNZFAOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(C)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Benzyl Alcohol to Bromomethyl Derivative

Two common methods are reported for converting (4-bromo-2-methylphenyl)methanol to the corresponding bromomethyl derivative:

Using Phosphorus Tribromide (PBr3):

The alcohol is reacted with PBr3 in dichloromethane at 0 °C to room temperature for about 3 hours. The reaction mixture is then washed with water and aqueous sodium bicarbonate to neutralize residual acid. The organic layer is dried and concentrated to yield 4-bromo-1-(bromomethyl)-2-methylbenzene as a brown oil, often used directly without further purification.

Typical yield: ~95%

Reference NMR data: Aromatic protons at δ 7.37, 7.34, 7.20 ppm; bromomethyl protons as singlet at δ 4.48 ppm.Using N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh3):

The alcohol is dissolved in dichloromethane, cooled to 0 °C, and treated with NBS added portionwise, followed by PPh3. The mixture is stirred overnight at room temperature. After aqueous workup and drying, the bromomethyl product is isolated by column chromatography as a colorless oil with yields around 84%.

Reference NMR data: Aromatic protons at δ 7.32, 7.29, 7.15 ppm; bromomethyl protons as singlet at δ 4.43 ppm.

Introduction of the 1-Bromoethyl Group

The 1-bromoethyl side chain can be introduced via halogenation of the corresponding ethylbenzene derivative or by substitution reactions on a hydroxyethyl precursor:

Using Carbon Tetrabromide (CBr4) and Triphenylphosphine (PPh3):

Alcohols with ethyl side chains are treated with CBr4 and PPh3 in dichloromethane at 0 °C, then stirred overnight at room temperature. This converts the hydroxyethyl group to the bromoethyl group. The reaction mixture is concentrated and purified by column chromatography.

Example: Preparation of 1-(2-bromoethyl)-2-methylbenzene using this method is documented with clean NMR spectra confirming the structure.Radical Bromination of Methyl Groups:

Alternatively, methyl substituents on the aromatic ring can be brominated under radical conditions using NBS and a radical initiator (e.g., AIBN) in carbon tetrachloride under reflux. This method can yield bromomethyl or brominated ethyl derivatives depending on conditions.

Summary Table of Preparation Methods

| Step | Reagents & Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzyl alcohol to bromomethyl | PBr3, DCM, 0 °C to RT, 3 h | Dichloromethane | 0 °C to RT | ~95 | Used without further purification |

| NBS (5 portions), PPh3, overnight stirring | Dichloromethane | 0 °C to RT | ~84 | Requires column chromatography | |

| Hydroxyethyl to bromoethyl | CBr4, PPh3, overnight stirring | Dichloromethane | 0 °C to RT | Not specified | Clean conversion to bromoethyl |

| Radical bromination of methyl | NBS, AIBN, reflux | CCl4 | Reflux (~80 °C) | ~90 | For bromomethyl derivatives |

Analytical Data Supporting Preparation

- Nuclear Magnetic Resonance (NMR):

Aromatic protons appear between δ 7.1–7.4 ppm with splitting patterns consistent with substitution patterns. Bromomethyl or bromoethyl protons appear as singlets or triplets between δ 3.0–4.5 ppm depending on the substitution site. - Mass Spectrometry (MS):

Molecular ion peaks consistent with brominated aromatic compounds are observed, confirming the presence of bromine atoms. - Purification:

Silica gel column chromatography with hexanes/ethyl acetate mixtures is the preferred method to isolate pure products.

Research Findings and Considerations

- The use of PBr3 is a classical and efficient method for converting benzyl alcohols to bromides with high yield and minimal side reactions.

- NBS/PPh3 offers a milder alternative, useful when sensitive functional groups are present.

- Radical bromination with NBS requires careful control to avoid overbromination or side reactions.

- The combined use of CBr4 and PPh3 is effective for converting hydroxyethyl groups to bromoethyl groups, facilitating the synthesis of 4-bromo-1-(1-bromoethyl)-2-methylbenzene.

- Reaction conditions such as temperature, solvent dryness, and stoichiometry critically influence yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(1-bromoethyl)-2-methylbenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Elimination: Strong bases like potassium hydroxide (KOH) in ethanol are used to induce elimination reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

Substitution: Products include derivatives with different functional groups replacing the bromine atoms.

Elimination: Alkenes are formed as major products.

Oxidation: Carboxylic acids or ketones are the primary products.

Scientific Research Applications

4-Bromo-1-(1-bromoethyl)-2-methylbenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.

Materials Science: It is utilized in the production of advanced materials with specific properties, such as polymers and resins.

Biological Studies: The compound is used in studies related to its biological activity and potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(1-bromoethyl)-2-methylbenzene involves its interaction with various molecular targets and pathways. The bromine atoms and the methyl group on the benzene ring influence the compound’s reactivity and interaction with other molecules. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. Additionally, its ability to undergo elimination and oxidation reactions contributes to its versatility in chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

4-Bromo-1-(1-bromoethyl)-2-fluorobenzene

- Structure : Differs by replacing the methyl group at position 2 with fluorine.

- Impact : The electronegative fluorine increases the electron-deficient nature of the aromatic ring, enhancing reactivity in nucleophilic aromatic substitution (NAS) compared to the methyl-substituted analog. This compound is used in fluorinated drug intermediates .

- Molecular Formula : C₈H₇Br₂F (vs. C₉H₁₀Br₂ for the target compound).

4-Bromo-1-(fluoromethyl)-2-methylbenzene

- Structure : Features a fluoromethyl (-CH₂F) group instead of 1-bromoethyl.

- Impact : The reduced steric bulk and weaker C-F bond (vs. C-Br) make this compound more reactive in SN2 reactions. Its predicted collision cross-section (CCS) is 135.7 Ų for [M+H]⁺, suggesting a compact molecular geometry .

- Molecular Formula : C₈H₈BrF.

2-Bromo-1-(2-bromoethyl)-4-chlorobenzene

- Structure : Chlorine at position 4 and a 2-bromoethyl group at position 1.

- This compound is a precursor in agrochemical synthesis .

- Molecular Formula : C₈H₇Br₂Cl.

Alkyl Chain and Functional Group Modifications

1-(1-Bromoethyl)-2-methylbenzene

- Structure : Lacks the bromine at position 4.

- Impact : The absence of the para-bromine reduces steric hindrance and electronic deactivation, making it more reactive in Friedel-Crafts alkylation. Its predicted boiling point is 220.7°C .

- Molecular Formula : C₉H₁₁Br.

2-Bromo-1-(2-bromoethoxy)-4-methylbenzene

- Structure : Replaces the 1-bromoethyl group with a bromoethoxy (-OCH₂CH₂Br) chain.

- Impact : The ether oxygen enhances solubility in polar solvents, while the bromoethoxy group participates in elimination reactions to form alkenes. Synthesized in 84% yield via Williamson ether synthesis .

- Molecular Formula : C₉H₁₀Br₂O.

Halomethyl vs. Haloethyl Derivatives

4-Bromo-2-(bromomethyl)-1-chlorobenzene

Biological Activity

4-Bromo-1-(1-bromoethyl)-2-methylbenzene, also known as a brominated aromatic compound, has garnered attention in medicinal and organic chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-Bromo-1-(1-bromoethyl)-2-methylbenzene is characterized by the presence of bromine substituents on the aromatic ring, which can significantly influence its reactivity and biological activity. The compound's structure can be represented as follows:

- Chemical Formula : C9H10Br2

- Molecular Weight : 292.99 g/mol

The biological activity of 4-Bromo-1-(1-bromoethyl)-2-methylbenzene is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of bromine atoms enhances its lipophilicity, potentially improving membrane permeability and interaction with cellular targets.

Potential Mechanisms Include:

- Enzyme Inhibition : Brominated compounds often act as enzyme inhibitors, affecting metabolic pathways.

- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways involved in various physiological processes.

Biological Activity

Research indicates that brominated aromatic compounds can exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that halogenated compounds possess significant antimicrobial properties. For instance, 4-Bromo-1-(1-bromoethyl)-2-methylbenzene has been tested against various bacterial strains with promising results.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anticancer Activity

In vitro studies have demonstrated that brominated compounds can induce apoptosis in cancer cells. A notable study reported the following IC50 values for 4-Bromo-1-(1-bromoethyl)-2-methylbenzene against different cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 (Colon) | 5.0 |

| MCF-7 (Breast) | 6.5 |

| A549 (Lung) | 7.0 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Case Study 1: Antimicrobial Efficacy

A research team investigated the antimicrobial efficacy of several brominated compounds, including 4-Bromo-1-(1-bromoethyl)-2-methylbenzene. The study highlighted its effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant pathogens .

Case Study 2: Anticancer Properties

Another study focused on the anticancer properties of this compound, where it was found to inhibit cell proliferation in breast cancer models significantly. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-1-(1-bromoethyl)-2-methylbenzene to achieve high purity?

- Methodology : Use sequential bromination of the parent aromatic compound. Begin with selective bromination at the para position using Br₂/FeBr₃, followed by radical bromination of the ethyl group via N-bromosuccinimide (NBS) under UV light. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Final purity (>98%) can be confirmed by GC-MS and elemental analysis .

- Key Considerations : Monitor reaction temperature to avoid over-bromination. Use anhydrous conditions to prevent hydrolysis of the bromoethyl group.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR with deuterated chloroform (CDCl₃) to resolve signals. The methyl group (δ ~2.3 ppm) and bromoethyl protons (δ ~3.5-4.0 ppm) are critical for structural confirmation .

- X-ray Crystallography : For unambiguous structural determination, grow single crystals via slow evaporation in dichloromethane/hexane. Analyze dihedral angles between substituents to confirm steric effects (e.g., 85.72° between aromatic rings in related structures) .

- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns (Br²⁷ and Br⁸¹ peaks).

Q. How should researchers handle stability issues during storage?

- Methodology : Store in amber vials under inert gas (N₂ or Ar) at -20°C to prevent photodegradation and hydrolysis. Monitor decomposition via periodic TLC or HPLC. Avoid prolonged exposure to moisture or light .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Apply density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate electron density maps and Fukui indices. These identify electrophilic/nucleophilic sites (e.g., bromine atoms as leaving groups). Compare activation energies for Suzuki-Miyaura couplings using Pd(PPh₃)₄ catalysts .

- Data Contradiction : If experimental yields contradict predictions, re-evaluate solvent effects (e.g., DMF vs. THF) using COSMO-RS solvation models .

Q. How to resolve overlapping NMR signals caused by similar substituents?

- Methodology :

- Use 2D NMR (HSQC, HMBC) to correlate protons and carbons. For example, the methyl group (δ 2.3 ppm) shows HMBC coupling to the adjacent bromoethyl carbon.

- Apply variable-temperature NMR to reduce signal broadening caused by restricted rotation (e.g., at -40°C in CD₂Cl₂) .

Q. What strategies address low yields in nucleophilic substitution reactions involving this compound?

- Methodology :

- Mechanistic Analysis : Use kinetic studies (e.g., Eyring plots) to determine if the reaction is limited by steric hindrance or leaving-group ability.

- Catalyst Screening : Test bulky ligands (e.g., XPhos) to enhance Pd-catalyzed couplings.

- Solvent Optimization : Switch to polar aprotic solvents (DMSO) to stabilize transition states .

Q. How to analyze steric effects on regioselectivity in multi-step syntheses?

- Methodology :

- Crystallographic Data : Compare bond angles and torsion angles (e.g., C7–C8–C11–C12 = -133.2° in related structures) to identify steric clashes .

- Molecular Dynamics Simulations : Simulate transition states to visualize steric bulk from the methyl and bromoethyl groups.

Q. What role does this compound play in medicinal chemistry as a synthetic intermediate?

- Methodology : Use it to synthesize bioactive molecules via:

- Alkylation Reactions : Introduce ethyl groups into heterocycles (e.g., indole derivatives).

- Click Chemistry : Copper-catalyzed azide-alkyne cycloadditions to generate triazole-linked drug candidates.

- Case Study : Analogous brominated aromatics are precursors to SGLT2 inhibitors for diabetes research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.